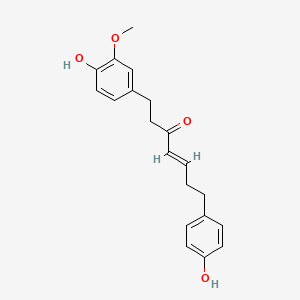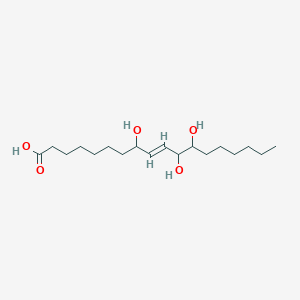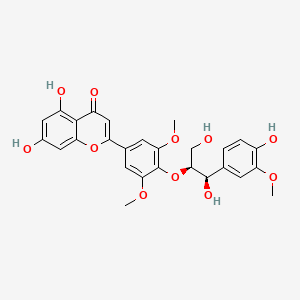
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is an organic compound belonging to the class of cyclodecenes This compound is characterized by its unique structure, which includes a cyclodeca-1,5-diene ring substituted with dimethyl and prop-1-en-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene typically involves the following steps:
Formation of the Cyclodeca-1,5-diene Ring: This can be achieved through a series of cyclization reactions starting from linear precursors.
Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 1 and 5 positions.
Addition of Prop-1-en-2-yl Group: This step involves the addition of the prop-1-en-2-yl group to the 8 position, which can be done using alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Cyclization: Using metal catalysts to facilitate the cyclization process.
High-Pressure Reactions: To ensure the efficient formation of the desired product.
Purification Techniques: Such as distillation and chromatography to obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Such as halogens or nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidized Derivatives: Including alcohols, ketones, and carboxylic acids.
Reduced Analogs: Such as cyclodecanes with varying degrees of saturation.
Substituted Compounds: Depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
(S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Cyclodeca-1,5-diene: The parent compound without the dimethyl and prop-1-en-2-yl substitutions.
1,5-Dimethylcyclodeca-1,5-diene: Lacking the prop-1-en-2-yl group.
8-(Prop-1-en-2-yl)cyclodeca-1,5-diene: Lacking the dimethyl groups.
Uniqueness: (S,1E,5E)-1,5-Dimethyl-8-(prop-1-en-2-yl)cyclodeca-1,5-diene is unique due to the specific arrangement and combination of its substituents, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1Z,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6-,14-9-/t15-/m0/s1 |
Clé InChI |
XMRKUJJDDKYUHV-ZCGSDFCLSA-N |
SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
SMILES isomérique |
C/C/1=C/CC/C(=C\C[C@H](CC1)C(=C)C)/C |
SMILES canonique |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Synonymes |
germacrene A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)




![N-(2-furanylmethyl)-3-(2,4,8,10-tetramethyl-3-pyrido[2,3]pyrazolo[2,4-a]pyrimidinyl)propanamide](/img/structure/B1238072.png)








